molecular formula C14H11NO2 B7783185 4-Methoxyacridin-9-ol CAS No. 73663-88-4

4-Methoxyacridin-9-ol

Cat. No.: B7783185
CAS No.: 73663-88-4
M. Wt: 225.24 g/mol
InChI Key: ZYEVJRPVZZGDRM-UHFFFAOYSA-N
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Description

4-Methoxyacridin-9-ol, also known as 9-Hydroxy-4-methoxyacridine, is an organic compound with the molecular formula C14H11NO2. It is a derivative of acridine, characterized by a methoxy group at the 4-position and a hydroxyl group at the 9-position. This compound is known for its yellow to brown crystalline powder appearance and has a molecular weight of 225.24 g/mol .

Scientific Research Applications

4-Methoxyacridin-9-ol has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for “4-Methoxyacridin-9-ol” indicates that it may cause skin and eye irritation, and may cause respiratory irritation . It is recommended for research use only .

Preparation Methods

The synthesis of 4-Methoxyacridin-9-ol typically involves the following steps:

    Starting Materials: The synthesis begins with acridine derivatives.

    Reaction Conditions: The methoxylation at the 4-position and hydroxylation at the 9-position are achieved through specific reaction conditions involving methanol and hydroxylating agents.

    Industrial Production: Industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxyacridin-9-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Methoxyacridin-9-ol involves its interaction with cellular components:

Comparison with Similar Compounds

4-Methoxyacridin-9-ol can be compared with other acridine derivatives:

Properties

IUPAC Name

4-methoxy-10H-acridin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-12-8-4-6-10-13(12)15-11-7-3-2-5-9(11)14(10)16/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEVJRPVZZGDRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956743
Record name 4-Methoxyacridin-9(10H)-one
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Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35308-00-0, 73663-88-4
Record name 4-Methoxyacridone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35308-00-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-9-acridinol
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Record name 4-Methoxyacridin-9(10H)-one
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Record name 9-Acridinol, 4-methoxy-
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Record name 9-Hydroxy-4-methoxyacridine
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Record name 4-Methoxyacridin-9(10H)-one
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Record name 4-methoxyacridin-9(10H)-one
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Record name 4-methoxyacridin-9-ol
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Record name 4-Methoxy-9-acridinol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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